1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acid

Catalog No.
S13809998
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic a...

Product Name

1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acid

IUPAC Name

1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-2-5-3-7(5,4-8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

CROUCJXWSAGVTH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(CN)C(=O)O

1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acid, also known as 1-amino-2-ethylcyclopropanecarboxylic acid, is a cyclopropane derivative characterized by its unique structural features. It consists of a cyclopropane ring with an ethyl group and a carboxylic acid functional group, along with an amino group attached to the first carbon. The molecular formula for this compound is C6H11NO2C_6H_{11}NO_2, and its molecular weight is approximately 129.16 g/mol. The presence of both the amino and carboxylic acid groups makes this compound a versatile building block in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or ketones.
  • Reduction: The amino group can be reduced to form amines, while the carboxylic acid can be reduced to alcohols.
  • Substitution: The amino or carboxylic groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reagents: Halogens (e.g., bromine) or nucleophiles such as amines.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield esters or ketones, while reduction could lead to alcohols.

1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acid exhibits potential biological activities due to its structural characteristics. It is structurally related to 1-aminocyclopropane-1-carboxylic acid, which serves as a precursor for ethylene biosynthesis in plants. Ethylene is crucial for various plant physiological processes, including fruit ripening and response to stress. Thus, derivatives of 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid may play roles in plant growth regulation and stress responses.

Several methods have been developed for synthesizing 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid:

  • Hydrocarbonylation Cyclization: This method involves using nitroacetic acid ester and 1,2-dihaloethane as starting materials. The process includes alkylation followed by cyclization, nitroreduction, and hydrolysis to yield the target compound .
  • Alternative Synthesis Routes: Other methods may involve different starting materials or catalysts that facilitate the formation of the cyclopropane structure while introducing the amino and carboxylic functionalities.

The compound finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents.
  • Agricultural Chemistry: Due to its relation to ethylene biosynthesis, it may be utilized in plant growth regulators.

Research into the interactions of 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid with biological systems indicates its potential role in influencing enzyme activity related to ethylene production. Studies have shown that compounds with similar structures can modulate pathways involving plant hormones, suggesting that this compound may also interact with specific enzymes or receptors involved in hormonal signaling .

Several compounds share structural similarities with 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid:

Compound NameStructural FeaturesUnique Characteristics
1-Aminocyclopropane-1-carboxylic acidCyclopropane ring with an amino and carboxylic groupDirect precursor to ethylene
2-Ethylcyclopropane-1-carboxylic acidCyclopropane ring with an ethyl groupLacks the amino group, affecting reactivity
Cyclopropane-1-carboxylic acidCyclopropane ring with a carboxylic groupNo amino or ethyl substituents
2-Methylcyclopropane-1-carboxylic acidMethyl substituent instead of ethylDifferent steric properties due to methyl substitution

Uniqueness

The uniqueness of 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid lies in its combination of an amino group, an ethyl substituent, and a carboxylic acid functional group within a strained cyclopropane framework. This combination imparts distinct chemical reactivity and potential biological activity not found in simpler analogs.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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